2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
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Overview
Description
This compound is a derivative of chromen-4-one, which is a type of organic compound known as a coumarin. Coumarins are often used in the development of drugs due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely includes a chromen-4-one core, with pyrazole rings attached at the 3 and 7 positions. The pyrazole rings are further substituted with phenyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives, for example, can undergo various reactions including oxidation, reduction, and substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one" have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives of 4-hydroxy-chromen-2-one have shown significant antibacterial effects against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Antioxidant and Anti-inflammatory Properties
Highly oxygenated derivatives of 2H-chromen, isolated from natural sources such as red seaweed, have demonstrated potent antioxidative and anti-inflammatory activities. These compounds inhibit pro-inflammatory enzymes, offering a promising approach for designing anti-inflammatory drugs with minimal side effects (Makkar & Chakraborty, 2018).
Chemical Sensing Applications
Chromen-4-one derivatives have been explored for their potential as chemical sensors, particularly in the detection of metal ions in aqueous solutions. The synthesis and characterization of specific coumarin derivatives have demonstrated their utility as sensors for fluorogenic recognition of metal ions, showcasing their applicability in environmental monitoring and analytical chemistry (Joshi et al., 2016).
Synthesis of Pharmaceutical Compounds
The structural framework of chromen-4-one is pivotal in the synthesis of various pharmaceutical compounds, including anticoagulants and antileukemic drugs. For example, novel catalytic systems based on polystyrene-supported catalysts have been developed for the efficient synthesis of Warfarin analogues, highlighting the role of chromen-4-one derivatives in medicinal chemistry (Alonzi et al., 2014).
Novel Organic Syntheses
Research into chromen-4-one derivatives has led to the development of novel organic synthesis pathways, providing new methods for creating complex molecular structures with potential applications in drug development and materials science. Studies have detailed the synthesis of new chromen-4-one-based compounds with unique structural features, contributing to the diversity of organic synthesis strategies (Velikorodov et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3/c1-20-28(22-16-31-33(18-22)24-10-6-3-7-11-24)29(34)26-13-12-25(14-27(26)36-20)35-19-21-15-30-32(17-21)23-8-4-2-5-9-23/h2-18H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWLMGXGXAUDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)C5=CN(N=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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